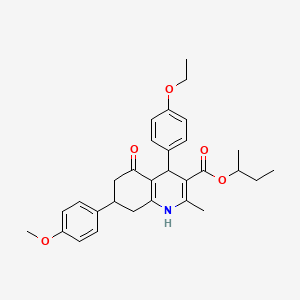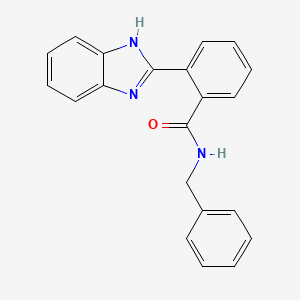![molecular formula C17H21BrO3 B5222813 [2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate](/img/structure/B5222813.png)
[2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate: is an organic compound that features a bromophenyl group attached to an oxoethyl moiety, which is further connected to an ethylcyclohexane carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate typically involves the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenyl ethyl alcohol to form 2-(4-bromophenyl)ethanol.
Oxidation to Oxoethyl Intermediate: The bromophenyl ethanol is then oxidized to form 2-(4-bromophenyl)-2-oxoethyl.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate for further functionalization.
Biology
In biological research, this compound can be used to study the effects of brominated phenyl compounds on biological systems. Its structural features allow it to interact with various biological targets, making it useful in pharmacological studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for applications requiring specific structural and functional characteristics.
Mécanisme D'action
The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxoethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, [2-(4-Bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate is unique due to its combination of a bromophenyl group with an oxoethyl moiety and an ethylcyclohexane carboxylate. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-ethylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrO3/c1-2-17(10-4-3-5-11-17)16(20)21-12-15(19)13-6-8-14(18)9-7-13/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKDLKYCFSYYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5222754.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-(cyclododecylideneamino)acetamide](/img/structure/B5222757.png)
![4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B5222760.png)
![N-(2-methoxyethyl)-3-[1-(3-methylbut-2-enoyl)piperidin-4-yl]propanamide](/img/structure/B5222768.png)
![7-[(2,6-DICHLOROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL](/img/structure/B5222775.png)

![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222777.png)
![3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222779.png)
![METHYL 3-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5222795.png)

![DIMETHYL 5-({[4-(TERT-BUTYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE](/img/structure/B5222806.png)
![1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]ethanone](/img/structure/B5222825.png)
![methyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5222828.png)
